2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties
Preparation Methods
The synthesis of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available starting materialsCommon reagents used in these reactions include sodium acetate, benzaldehydes, and various catalysts . Industrial production methods may involve optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyrimidine rings, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in cancer research, the compound may induce apoptosis in cancer cells by activating p53-mediated pathways .
Comparison with Similar Compounds
2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine can be compared with other pyrazole derivatives, such as:
3-methyl-1-phenyl-5-pyrazolone: Known for its antioxidant and anticancer activities.
1H-pyrazol-5-ols: These derivatives have shown cytotoxic properties against various human cell lines.
Properties
Molecular Formula |
C26H21F3N6O2 |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
2-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]-4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C26H21F3N6O2/c1-34-15-18(14-30-34)21-13-24(26(27,28)29)32-25(31-21)35-23(17-6-10-20(37-3)11-7-17)12-22(33-35)16-4-8-19(36-2)9-5-16/h4-15H,1-3H3 |
InChI Key |
USZOUWHIXKDSIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NC(=N2)N3C(=CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(F)(F)F |
Origin of Product |
United States |
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